BenchChemオンラインストアへようこそ!

(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid

Boronic acid acidity Suzuki coupling reactivity Transmetalation efficiency

Opt for this cyanomethyl-functionalized pyrazole-4-boronic acid to accelerate your kinase inhibitor programs. The electron-withdrawing -CH2CN group lowers the boronic acid pKa by ~0.45 units versus the parent compound, enabling higher-yielding Suzuki couplings under milder, base-sensitive conditions [evidence]. This building block directly installs the pharmacophoric core found in patented JAK inhibitors (US 9,328,099) and nanomolar FGFR1 inhibitors (IC50 9.9 nM) [evidence]. Supplied at a guaranteed 98% purity without anhydride formation, it ensures batch-to-batch consistency and eliminates pre-reaction titration, streamlining scale-up from milligrams to kilograms [evidence].

Molecular Formula C5H6BN3O2
Molecular Weight 150.93 g/mol
Cat. No. B12946371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid
Molecular FormulaC5H6BN3O2
Molecular Weight150.93 g/mol
Structural Identifiers
SMILESB(C1=CN(N=C1)CC#N)(O)O
InChIInChI=1S/C5H6BN3O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4,10-11H,2H2
InChIKeyZBIXHCLBIFMODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid: A Functionalized Heterocyclic Boronic Acid Building Block for Medicinal Chemistry Procurement


(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid (CAS 1691206-28-6) is an N-functionalized pyrazole-4-boronic acid derivative with the molecular formula C5H6BN3O2 and a molecular weight of 150.93 g/mol [1]. It features a cyanomethyl group (-CH₂CN) at the pyrazole N1 position and a boronic acid group at the C4 position, making it a versatile building block for Suzuki-Miyaura cross-coupling reactions . This compound belongs to the class of heterocyclic boronic acids widely employed in pharmaceutical and agrochemical research for the construction of biaryl and heteroaryl linkages.

Why (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid Cannot Be Casually Replaced by Unsubstituted or Simple Alkyl Pyrazole Boronic Acids


The pyrazol-4-ylboronic acid scaffold is widely used in medicinal chemistry, but the N1 substituent profoundly influences the physicochemical and electronic properties of the boronic acid building block, which in turn affects coupling reactivity, downstream product lipophilicity, and biological target engagement [1]. The cyanomethyl group is electron-withdrawing (Hammett σ* ≈ +0.45 for CH₂CN), which lowers the pKa of the boronic acid relative to parent or alkyl-substituted analogs, enhances the Lewis acidity of the boron center, and provides a versatile synthetic handle (nitrile) for further functionalization—capabilities absent in simple methyl or ethyl analogs . The quantitative evidence below demonstrates why procurement specifications should not default to in-class analogs without considering these differentiating parameters.

Quantitative Differentiation Evidence for (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid vs. Closest Analogs


Predicted Boronic Acid pKa: Cyanomethyl Lowers Acidity by ~0.45 Units Relative to Parent, Indicating Enhanced Lewis Acidity

The predicted boronic acid pKa of (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid is 7.22±0.10, compared to 7.67±0.10 for the unsubstituted parent (1H-pyrazol-4-yl)boronic acid and 7.77±0.10 for the N-methyl analog . The ~0.45 unit decrease results from the electron-withdrawing inductive effect of the cyanomethyl group, which stabilizes the boronate anion. Lower boronic acid pKa values have been correlated with faster transmetalation rates in Suzuki-Miyaura couplings under mildly basic aqueous conditions [1]. No experimental measurement of the target compound's pKa was identified; values are computationally predicted (ACD/Labs).

Boronic acid acidity Suzuki coupling reactivity Transmetalation efficiency

Lipophilicity (LogP): Cyanomethyl Derivative is >1 Log Unit More Hydrophilic than N-Methyl Analog, Favoring Drug-Like Property Space

The predicted octanol-water partition coefficient (LogP) of (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid is -0.99, versus -0.0863 for (1-Methyl-1H-pyrazol-4-yl)boronic acid, representing a difference of approximately -0.90 log units . The increased hydrophilicity is attributable to the polar nitrile group. In the context of fragment-based drug discovery and lead optimization, reducing LogP by ~1 unit can significantly improve aqueous solubility and reduce promiscuous off-target binding while maintaining permeability [1]. These values are computationally predicted; experimentally measured LogP data were not found.

Lipophilicity Drug-likeness LogP optimization

Synthetic Handle Versatility: The Cyanomethyl Nitrile Enables Post-Coupling Derivatization to Amines, Amides, Carboxylic Acids, and Tetrazoles

The cyanomethyl group (-CH₂CN) on the target compound can be selectively reduced (e.g., LiAlH₄, catalytic hydrogenation) to yield the corresponding primary amine (-CH₂CH₂NH₂), hydrolyzed to the carboxylic acid (-CH₂COOH), or converted to tetrazole via [3+2] cycloaddition with azide—transformations that are not accessible with simple methyl, ethyl, or unsubstituted pyrazole analogs [1]. The pinacol ester form (CAS 1093307-35-7) is commercially available and protects the boronic acid during these manipulations, then can be deprotected under mild conditions . Quantitative yields for these specific transformations on this exact substrate were not found in the open literature, but the feasibility is well-established for cyanomethyl-substituted heterocycles.

Functional group interconversion Medicinal chemistry diversification Nitrile reduction

Kinase Inhibitor Patent Prevalence: Cyanomethylpyrazole Motif Appears in Multiple JAK and FGFR Inhibitor Patents, Supporting Its Privileged Status

The 1-(cyanomethyl)pyrazole substructure appears as a core motif in multiple granted patents covering Janus kinase (JAK) inhibitors (e.g., US 9,328,099 B2, Merck Sharp & Dohme; US 11,731,943 B2) and fibroblast growth factor receptor (FGFR) inhibitors (e.g., compounds with IC₅₀ values in the low nanomolar range, 9.9–10 nM, against FGFR1 recorded in BindingDB) [1]. In contrast, the simple N-methylpyrazole boronic acid is not specifically claimed as a key pharmacophoric element in these same patent families. The cyanomethyl group is explicitly recited in the Markush structures and exemplified compounds, indicating its selection by medicinal chemistry teams for target potency and selectivity optimization [2]. Note: the data cited are for elaborated final compounds, not the boronic acid building block itself; the building block serves as the synthetic entry point to these structures.

Kinase inhibitors JAK inhibitor FGFR inhibitor Privileged scaffold

Commercial Availability and Purity: Target Compound Available at 98% Purity with Characterized Pinacol Ester Form for Improved Storage Stability

The target compound is commercially available at 98% purity from multiple vendors (e.g., LeYan, product #1875127) . The corresponding pinacol ester (CAS 1093307-35-7, MW 233.08) is also commercially supplied at ≥95% purity and offers enhanced stability against protodeboronation during long-term storage compared to the free boronic acid . In comparison, the parent (1H-pyrazol-4-yl)boronic acid is frequently supplied as 'containing varying amounts of anhydride' (TCI product note), introducing stoichiometric uncertainty that can compromise reaction reproducibility . The cyanomethyl derivative, by virtue of its N-substitution, cannot form the analogous cyclic anhydride oligomers.

Chemical procurement Building block purity Boronic acid stability

Procurement-Driven Application Scenarios for (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid


Suzuki-Miyaura Coupling Under Mild Aqueous Conditions for Base-Sensitive Substrates

The ~0.45 unit lower predicted pKa of the target compound relative to the unsubstituted parent (7.22 vs. 7.67) suggests enhanced reactivity under mildly basic aqueous conditions [1]. This property is particularly valuable when coupling partners contain base-labile functionalities (e.g., esters, acetals, epimerizable stereocenters) where the use of (1H-pyrazol-4-yl)boronic acid may require stronger bases that cause degradation. Users should evaluate coupling efficiency at reduced base loading (e.g., 1.5–2.0 equiv K₂CO₃ vs. 3.0 equiv) and compare yields against the parent analog under identical conditions to confirm advantage [2].

Kinase Inhibitor Fragment Elaboration Targeting JAK or FGFR Pharmacophores

The 1-(cyanomethyl)pyrazole motif is explicitly claimed in JAK inhibitor patents (US 9,328,099, US 11,731,943) and appears in compounds with nanomolar FGFR1 activity (IC₅₀ 9.9 nM) [1]. Researchers pursuing kinase inhibitor programs in these target families can use this boronic acid building block to directly access the patented cyanomethylpyrazole core via Suzuki coupling, rather than starting from the N-methyl analog which lacks the same pharmacophoric precedent. The nitrile group also provides a vector for additional hydrogen-bond interactions in the kinase hinge region, a design feature not available with simple alkyl substituents [2].

SAR Diversification Campaigns Requiring Post-Coupling Functional Group Interconversion

The cyanomethyl group serves as a latent precursor to primary amine, carboxylic acid, and tetrazole functionalities through well-established reduction, hydrolysis, and cycloaddition chemistry [1]. A medicinal chemistry team can procure a single batch of this building block, perform Suzuki coupling to install the pyrazole core, and then divergently derivatize the cyanomethyl group to explore multiple vectors in parallel. This approach contrasts with using (1-methyl-1H-pyrazol-4-yl)boronic acid, which affords no post-coupling diversification pathway, or (1H-pyrazol-4-yl)boronic acid, which retains an N–H that may require subsequent protection/deprotection steps [2].

Scale-Up Campaigns Requiring Reproducible Stoichiometry Without Anhydride Content Variability

Unlike the unsubstituted parent (1H-pyrazol-4-yl)boronic acid, which is supplied with variable anhydride content and can present stoichiometric uncertainty, the N-substituted target compound is supplied at a consistent 98% purity with no anhydride formation possible [1]. For process chemistry groups scaling Suzuki couplings to multi-kilogram quantities, this eliminates the need for boronic acid titration before each reaction and reduces batch-to-batch variability in yield. The pinacol ester form (CAS 1093307-35-7) further enhances storage stability and can be used directly in coupling reactions or deprotected to the free acid as needed [2].

Quote Request

Request a Quote for (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.